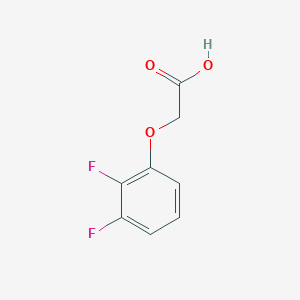

2-(2,3-Difluorophenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide 2-(2,3-difluorophénoxy)acétique implique généralement la réaction du 2,3-difluorophénol avec l'acide chloroacétique en conditions basiques. La réaction est réalisée en présence d'une base telle que l'hydroxyde de sodium, qui facilite la réaction de substitution nucléophile .

Méthodes de production industrielle

Les méthodes de production industrielle de l'acide 2-(2,3-difluorophénoxy)acétique sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour s'adapter à des quantités plus importantes. Le processus implique la même réaction de base, mais peut inclure des étapes supplémentaires de purification et de contrôle de la qualité pour garantir que le produit final répond aux normes de l'industrie .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 2-(2,3-difluorophénoxy)acétique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou d'autres formes réduites.

Substitution : Les atomes de fluor du composé peuvent être remplacés par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium ou d'autres bases peuvent faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation produit généralement des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications De Recherche Scientifique

L'acide 2-(2,3-difluorophénoxy)acétique a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles.

Industrie : Il est utilisé dans la production d'agrochimiques, de produits pharmaceutiques et d'autres produits industriels.

Mécanisme d'action

Le mécanisme d'action de l'acide 2-(2,3-difluorophénoxy)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant aux récepteurs ou aux enzymes et modulant leur activité. Cette interaction peut conduire à divers effets biologiques, selon la cible et la voie spécifiques impliquées .

Mécanisme D'action

The mechanism of action of 2-(2,3-Difluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 2-(2,4-difluorophénoxy)acétique

- Acide 2-(2,5-difluorophénoxy)acétique

- Acide 2-(3,4-difluorophénoxy)acétique

Unicité

L'acide 2-(2,3-difluorophénoxy)acétique est unique en raison de son motif de substitution spécifique sur le cycle phénoxy, ce qui peut influencer sa réactivité et ses interactions avec d'autres molécules. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .

Activité Biologique

2-(2,3-Difluorophenoxy)acetic acid is a compound that has garnered attention for its biological activities, particularly in herbicidal applications and potential therapeutic effects. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a difluorinated phenoxy group attached to an acetic acid moiety. This unique structure contributes to its biological activity. The presence of fluorine atoms enhances lipophilicity and can influence the compound's interaction with biological targets.

Herbicidal Activity

One of the most notable biological activities of this compound is its herbicidal properties. Research indicates that this compound acts as a selective herbicide, effectively inhibiting the growth of various weed species while exhibiting low toxicity to crops.

- Mechanism of Action : The herbicidal effect is primarily attributed to its ability to disrupt plant hormone signaling pathways, particularly those involving auxins. By mimicking natural auxins, the compound can induce abnormal growth responses in target weeds, leading to their death.

Antifungal Activity

Recent studies have explored the antifungal potential of this compound against various fungal species. The compound has shown promising results in inhibiting the growth of pathogenic fungi such as Candida albicans.

- Research Findings : In a comparative study, this compound exhibited antifungal activity comparable to established antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values indicated that this compound could be a viable candidate for further development in antifungal therapies .

Cytotoxicity and Cancer Research

The potential anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms.

- Cell Viability Studies : In vitro assays demonstrated that the compound can reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 6.6 μM to 13.73 μM depending on the cell line tested .

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| Herbicidal | Various weed species | Disruption of auxin signaling pathways | Not specified |

| Antifungal | Candida albicans | Inhibition of fungal growth | Comparable to FLC |

| Cytotoxicity | Breast cancer cells | Induction of apoptosis | 6.6 - 13.73 |

| Cytotoxicity | Lung cancer cells | Induction of apoptosis | 6.9 - 11.46 |

Case Studies

- Herbicidal Efficacy : Field trials demonstrated that application of this compound resulted in significant reductions in weed biomass without adversely affecting crop yield.

- Antifungal Activity : A study published in Frontiers in Pharmacology highlighted that the compound's antifungal efficacy was enhanced when used in combination with other antifungal agents, suggesting potential for synergistic effects .

Propriétés

Formule moléculaire |

C8H6F2O3 |

|---|---|

Poids moléculaire |

188.13 g/mol |

Nom IUPAC |

2-(2,3-difluorophenoxy)acetic acid |

InChI |

InChI=1S/C8H6F2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) |

Clé InChI |

DMNRJXLJIOBMOR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)F)F)OCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.